7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
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Overview
Description
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
The synthesis of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the purine core.
Addition of the pyridinylmethylidene hydrazinyl group: This is typically done through a condensation reaction between a hydrazine derivative and a pyridine aldehyde.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione include other purine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
CAS No. |
714942-54-8 |
---|---|
Molecular Formula |
C20H18ClN7O2 |
Molecular Weight |
423.86 |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C20H18ClN7O2/c1-26-17-16(18(29)27(2)20(26)30)28(12-14-7-3-4-8-15(14)21)19(24-17)25-23-11-13-6-5-9-22-10-13/h3-11H,12H2,1-2H3,(H,24,25)/b23-11+ |
InChI Key |
FAHZCTMGMXSWEY-FOKLQQMPSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CN=CC=C3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
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